molecular formula C13H14N2O3 B15333240 Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate

Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B15333240
M. Wt: 246.26 g/mol
InChI Key: HPFJOKPIFHKZDL-UHFFFAOYSA-N
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Description

Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of mesitylene with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of mesitylene with nitrile oxides under controlled conditions . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:

    1,2,3-Oxadiazole: Contains a different arrangement of nitrogen and oxygen atoms in the ring.

    1,2,5-Oxadiazole: Another regioisomer with distinct chemical properties.

    1,3,4-Oxadiazole: Known for its biological activities and used in various applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 3-(2,4,6-trimethylphenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-7-5-8(2)10(9(3)6-7)11-14-12(18-15-11)13(16)17-4/h5-6H,1-4H3

InChI Key

HPFJOKPIFHKZDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC(=N2)C(=O)OC)C

Origin of Product

United States

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